2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide
Description
2-(2-Chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a synthetic small molecule featuring a thiazole core substituted at position 5 with a 4-nitrophenylsulfonyl group. The acetamide moiety at position 2 of the thiazole ring is further modified with a 2-chlorophenoxy substituent. This structure combines electron-withdrawing (sulfonyl, nitro) and lipophilic (chlorophenoxy) groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O6S2/c18-13-3-1-2-4-14(13)27-10-15(22)20-17-19-9-16(28-17)29(25,26)12-7-5-11(6-8-12)21(23)24/h1-9H,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCHVEAAWAJIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364657 | |
| Record name | 2-(2-chlorophenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301694-50-8 | |
| Record name | 2-(2-chlorophenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(2-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant structure-activity relationships (SAR).
- Molecular Formula : C17H12ClN3O6S
- Molecular Weight : 453.877 g/mol
- CAS Number : 301694-50-8
- Density : Approximately 1.588 g/cm³
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with specific biological targets. The presence of the thiazole moiety is crucial for its pharmacological effects, including:
- Inhibition of Protein Tyrosine Phosphatases (PTP) : Compounds with similar structures have been shown to inhibit PTPs, which are involved in various signaling pathways related to cancer and diabetes .
- Antitumor Activity : The compound's structure suggests potential interactions with cellular proteins that regulate apoptosis and cell proliferation. Thiazoles have been documented to exhibit cytotoxic effects against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Assay Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 1.61 ± 1.92 | Various cancer cell lines |
| PTP Inhibition | Enzymatic Assay | 1.7 | PTP1B |
| Antibacterial Activity | Disk Diffusion Method | Variable | Gram-positive and Gram-negative bacteria |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole-containing compounds similar to this compound:
- Antitumor Studies : A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-withdrawing groups on the phenyl ring was found to enhance activity .
- PTP Inhibition : Research highlighted that certain thiazole compounds selectively inhibited PTP1B over other phosphatases, suggesting potential therapeutic applications in metabolic disorders such as obesity and diabetes .
- Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications on the thiazole ring and phenyl substituents significantly impacted the potency and selectivity of these compounds against target proteins .
Comparison with Similar Compounds
Core Heterocyclic Rings
- Thiazole vs. Thiadiazole/Oxadiazole: The target compound’s thiazole ring contrasts with thiadiazole (e.g., compound 3 in ) or oxadiazole (e.g., CDD-934506 in ) cores in analogs.
Substituent Profiles
- Sulfonyl vs. Sulfonamide Groups :
The 4-nitrophenylsulfonyl group in the target differs from sulfonamide-containing analogs (e.g., compound 8 in ). Sulfonyl groups enhance metabolic stability compared to sulfonamides, which may improve bioavailability . - Phenoxy vs. Aryl/Amino Substituents: The 2-chlorophenoxy group distinguishes the target from compounds like SirReal2 (), which has a naphthalen-1-ylmethyl substituent.
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- LogP and Solubility: The nitro and sulfonyl groups likely reduce logP compared to analogs with methyl or methoxy substituents (e.g., compound 7d in ). However, the chlorophenoxy group may counteract this, balancing solubility and permeability .
- Hydrogen Bonding :
The acetamide and sulfonyl groups provide hydrogen bond acceptors, similar to CDD-934506 (), which could facilitate interactions with enzymatic active sites .
Enzyme Inhibition
- Akt Inhibition :
Thiadiazole analogs (e.g., compounds 3 and 8 in ) inhibit Akt via π-π interactions and hydrogen bonding. The target’s thiazole core and sulfonyl group may engage similar interactions, though reduced electron deficiency might lower potency compared to thiadiazoles . - SIRT2 Inhibition :
SirReal2 (), a thiazole-containing SIRT2 inhibitor, shares structural motifs with the target compound. The 4-nitrophenylsulfonyl group in the target could enhance binding to SIRT2’s hydrophobic pocket, analogous to SirReal2’s naphthalene moiety .
Anticancer Activity
- Cytotoxicity: Phenoxy-thiadiazole derivatives (e.g., compound 7d in ) exhibit IC50 values as low as 1.8 µM against Caco-2 cells. The target’s chlorophenoxy group may confer similar cytotoxicity, though the absence of a thiadiazole ring might reduce efficacy .
- Apoptosis Induction :
Thiadiazole analogs induce apoptosis via Akt inhibition (). The target’s sulfonyl group could mimic this mechanism by destabilizing Akt’s active site .
Key Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
